molecular formula C10H10N4O2 B6594325 [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 82822-12-6

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B6594325
CAS No.: 82822-12-6
M. Wt: 218.21 g/mol
InChI Key: QBJSWVLDHWIJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound features a tetrazole ring substituted with a 4-methylphenyl group and an acetic acid moiety. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Substitution with 4-Methylphenyl Group:

    Attachment of Acetic Acid Moiety: The acetic acid group can be introduced via carboxylation reactions or by using acetic anhydride in the presence of catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include azides, nitriles, and acetic anhydride.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the tetrazole ring or the acetic acid moiety, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: Tetrazole derivatives, including [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, are used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds are explored for their potential in creating advanced materials with unique properties.

Biology and Medicine:

    Pharmaceuticals: Tetrazole derivatives are known for their bioactivity and are investigated for their potential as antimicrobial, antifungal, and anticancer agents.

    Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Agrochemicals: Tetrazole derivatives are used in the development of pesticides and herbicides.

    Polymers: These compounds are incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate their activity. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • [5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
  • [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
  • [5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methyl, methoxy, chloro, fluoro).
  • Bioactivity: The presence of different substituents can significantly impact the compound’s bioactivity, solubility, and stability.
  • Uniqueness: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJSWVLDHWIJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002929
Record name [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82822-12-6
Record name [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 6
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.